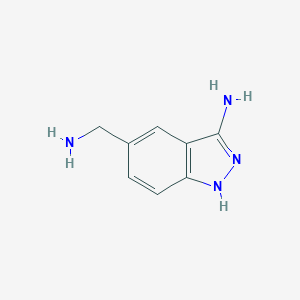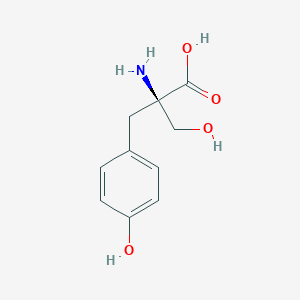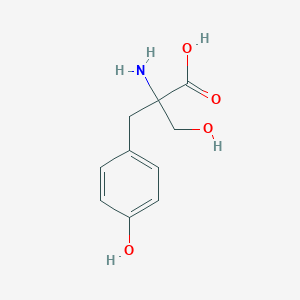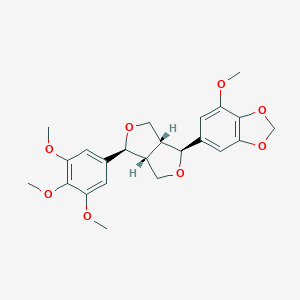
2,6-Diamino-4-(benzyloxy)pyrimidine
Vue d'ensemble
Description
“2,6-Diamino-4-(benzyloxy)pyrimidine” is a chemical compound with the CAS number 100061-59-4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of “2,6-Diamino-4-(benzyloxy)pyrimidine” and its analogs has been a subject of research. For instance, a study discussed the synthesis of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are analogs of cycloguanil, as new inhibitors of influenza A and B virus . Another research mentioned the synthesis of 2,4-diamino-6-substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of “2,6-Diamino-4-(benzyloxy)pyrimidine” is related to its parent compound, pyrimidine. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Applications De Recherche Scientifique
Lowering Blood Pressure and Treating Parkinson’s Disease
2,6-Diamino-4-N(R1R2)-pyrimidine N-oxide, a derivative of 2,6-Diamino-4-(benzyloxy)pyrimidine, has been found to have the functions of lowering blood pressure and treating Parkinson’s disease .
Treatment of Androgenetic Alopecia Syndrome
This compound can also be used to treat androgenetic alopecia syndrome by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
Catalyst in Chemical Reactions
Nano-CoCr2O4 catalysts have been used in the N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N-oxide .
Anti-inflammatory Activities
Pyrimidines, including 2,6-Diamino-4-(benzyloxy)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
Antibacterial, Antiviral, Antifungal, Antituberculosis Activities
Pyrimidines are known to exhibit antibacterial, antiviral, antifungal, and antituberculosis activities .
Anticancer and Hepatoprotective Agents
Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes 2,6-Diamino-4-(benzyloxy)pyrimidine, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anticancer, and hepatoprotective agents .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as n-oxidation . This process could potentially lead to the formation of various active metabolites, which may interact with their targets in a specific manner.
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-4-(benzyloxy)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
6-phenylmethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHQMTVQZOYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)pyrimidine-2,4-diamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)





